Cefotaxime dimer

Overview

Description

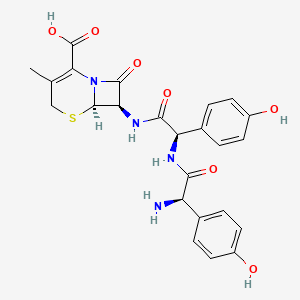

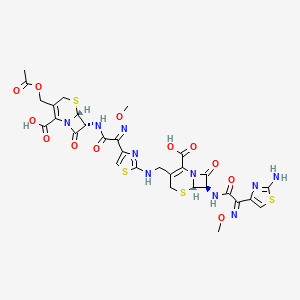

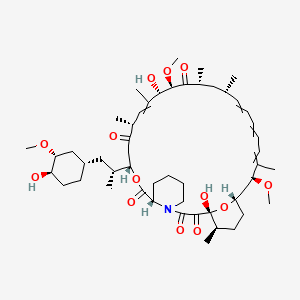

Cefotaxime is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . The cefotaxime dimer is a polymer impurity that can be generated during the production, transportation, storage, and use of cefotaxime .

Synthesis Analysis

The cefotaxime dimer and trimer impurities can be prepared from a polymer stock solution of cefotaxime sodium using a concentrated solution degradation method . These impurities are then separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .Molecular Structure Analysis

The chemical structure of the cefotaxime dimer was validated and found to be the same as in the dimers investigated earlier . The polymerization sites and stereoscopic configuration of the trimer impurity were also validated for the first time .Chemical Reactions Analysis

Cefotaxime and its dimer and trimer impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1H and 13C NMR signals were assigned .Physical And Chemical Properties Analysis

The molecular formula of the cefotaxime dimer is C30H30N10O12S4, with an average mass of 850.879 Da and a monoisotopic mass of 850.092773 Da .Scientific Research Applications

Genotoxic Profile : Agarwal, Bhatnagar, and Rajesh (2004) found that the dimeric impurity of cefotaxime did not exhibit mutagenic or clastogenic effects in both bacterial and mammalian cells, and was non-toxic in rats at high doses (Agarwal, Bhatnagar, & Rajesh, 2004).

Isolation and Characterization Methodology : Fu, Li, Feng, and Yin (2022) developed a method to isolate and characterize cefotaxime dimer and trimer impurities, using techniques like HPLC and spectroscopy. This research is significant for understanding the structures and quality control of polymer impurities in cephalosporin drugs (Fu, Li, Feng, & Yin, 2022).

Targeting Drug-Resistant Bacterial Pathogens : Shaikh et al. (2017) synthesized cefotaxime conjugated gold nanoparticles to combat drug-resistance in ESBL producing bacterial strains. This study demonstrated the potential of restoring the efficacy of an old antibiotic against resistant pathogens using nanotechnology (Shaikh et al., 2017).

Trace Analysis in Biological Samples : Nigam, Mohan, Kundu, and Prakash (2009) developed a method for the estimation of cefotaxime in nanomolar concentration ranges in aqueous and human blood samples, using Zn(II) complex modified graphite paste electrodes. This is important for medical diagnostics and research (Nigam, Mohan, Kundu, & Prakash, 2009).

Pharmacokinetics in Neonates and Infants : Leroux, Roué, Gouyon, Biran, Zheng, Zhao, and Jacqz-Aigrain (2016) conducted a study to optimize cefotaxime dosing regimen in neonates and young infants. They developed a model-based dosing regimen based on pharmacokinetic data, which is crucial for ensuring effective and safe treatment in this vulnerable population (Leroux et al., 2016).

Pharmacology and Therapeutic Use : Carmine, Brogden, Heel, Speight, and Avery (1983) provided an extensive review of cefotaxime's antibacterial activity, pharmacological properties, and therapeutic use. This comprehensive review is valuable for understanding the clinical applications and effectiveness of cefotaxime (Carmine et al., 1983).

Mechanism of Action

Target of Action

Cefotaxime, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival .

Mode of Action

Cefotaxime exerts its bactericidal activity by inhibiting cell wall synthesis. It achieves this by binding to the penicillin-binding proteins, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interaction disrupts the cell wall structure, leading to bacterial cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by cefotaxime involves the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, cefotaxime prevents the cross-linking of peptidoglycan layers, which are essential for maintaining the structural integrity of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

It is metabolized in the liver and excreted primarily through the kidneys

Result of Action

The primary molecular effect of cefotaxime’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacteria, effectively treating the bacterial infection .

Action Environment

The efficacy and stability of cefotaxime can be influenced by various environmental factors. For instance, certain bacterial species produce β-lactamase enzymes that can degrade cefotaxime, reducing its effectiveness . Cefotaxime is resistant to some types of β-lactamases, which enhances its stability and effectiveness against certain bacteria . Additionally, the pH and ion concentration of the local environment can impact the antibiotic activity of cefotaxime .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6R,7R)-3-[[[4-[(Z)-C-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHWIVHZZMAMTP-NCVGIQEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N10O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefotaxime dimer | |

CAS RN |

175032-97-0 | |

| Record name | Cefotaxime dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175032970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOTAXIME DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54TSK1689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is it important to study the structure of cefotaxime dimer?

A1: Cefotaxime dimer is a known allergy-inducing impurity found in cefotaxime sodium, a widely used antibiotic. Understanding its structure is crucial for several reasons:

- Allergenicity: Identifying the polymerization sites and stereoscopic configuration helps researchers understand how cefotaxime dimer triggers allergic reactions. This knowledge can aid in developing less allergenic formulations of cefotaxime sodium. []

- Quality control: Characterizing the dimer allows for the development of sensitive analytical methods to detect and quantify its presence in pharmaceutical preparations, ensuring drug safety and efficacy. []

- Drug development: The knowledge gained from studying cefotaxime dimer can be applied to other cephalosporin drugs, leading to a better understanding of polymer impurity formation and its impact on drug safety and efficacy. []

Q2: What analytical techniques were used to characterize the cefotaxime dimer in the study?

A2: The researchers employed a combination of techniques to isolate, purify, and characterize the cefotaxime dimer:

- Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique was used to separate and purify the cefotaxime dimer from other components in the drug sample. []

- Freeze-drying: This method was employed to obtain the purified dimer in a solid form for further analysis. []

- Infrared (IR) Spectroscopy: IR spectroscopy was used to identify functional groups present in the dimer based on their characteristic absorption patterns. []

- Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, helping to confirm its structure. []

- Mass Spectroscopy: This technique was used to determine the molecular weight of the dimer and confirm its identity. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional and two-dimensional NMR experiments were performed to elucidate the complete structure of the dimer, including the connectivity and spatial arrangement of atoms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)

![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)

![Fucose, L-, [6-3H]](/img/structure/B570579.png)